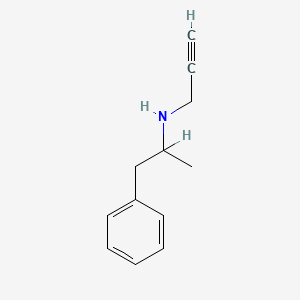

Nordeprenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2588-96-7 (hydrochloride) | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891483 | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-84-3 | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Nordeprenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordeprenyl, also known as N-desmethyldeprenyl or N-(1-phenylpropan-2-yl)prop-2-yn-1-amine, is a primary metabolite of the irreversible monoamine oxidase B (MAO-B) inhibitor, Deprenyl (Selegiline).[1] As a key pharmacological compound, the efficient synthesis and thorough chemical characterization of Nordeprenyl are paramount for its application in neuroscience research and as a precursor in the synthesis of radiolabeled tracers for positron emission tomography (PET).[2] This guide provides a comprehensive overview of a common synthetic route to Nordeprenyl, detailed experimental protocols for its chemical characterization, and an illustrative representation of its relevant biological signaling pathway.

Synthesis of Nordeprenyl

A prevalent and effective method for the synthesis of Nordeprenyl is through the reductive amination of phenyl-2-propanone (P2P). This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of P2P with propargylamine, followed by in-situ reduction to the secondary amine, Nordeprenyl.

Synthetic Workflow

Caption: Synthetic workflow for Nordeprenyl via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

Phenyl-2-propanone (P2P)

-

Propargylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl-2-propanone (1.0 eq) and propargylamine (1.2 eq) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and separate the layers. Wash the aqueous layer with dichloromethane. Basify the aqueous layer to pH ~12 with 2 M sodium hydroxide and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Nordeprenyl. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Nordeprenyl.

Chemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Nordeprenyl. The following are standard analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of Nordeprenyl and for its quantification in various matrices.[3][4]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in an isocratic or gradient elution. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve a small amount of Nordeprenyl in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC

| Parameter | Value |

| Retention Time | Dependent on specific conditions |

| Purity (by area %) | >98% (typical for a purified sample) |

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information, confirming the presence of key functional groups and the overall molecular structure.

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of Nordeprenyl.[2][5]

Data Presentation: NMR Spectroscopy (Typical Values in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 5H | Aromatic protons | |

| ~3.40 | dd | 1H | N-CH₂-C≡CH | |

| ~3.25 | dd | 1H | N-CH₂-C≡CH | |

| ~3.10 | m | 1H | CH-CH₃ | |

| ~2.90 | dd | 1H | Ph-CH₂ | |

| ~2.75 | dd | 1H | Ph-CH₂ | |

| ~2.20 | t | 1H | C≡CH | |

| ~1.15 | d | 3H | CH-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic C (quaternary) | |

| ~129 | Aromatic CH | |

| ~128 | Aromatic CH | |

| ~126 | Aromatic CH | |

| ~80 | C≡CH | |

| ~72 | C≡CH | |

| ~55 | CH-CH₃ | |

| ~42 | Ph-CH₂ | |

| ~38 | N-CH₂ | |

| ~20 | CH-CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Nordeprenyl, further confirming its identity.[6]

Data Presentation: Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 173 | Moderate | [M]⁺ (Molecular Ion) |

| 172 | High | [M-H]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 82 | High | [C₆H₁₀]⁺ (cleavage product) |

IR spectroscopy is used to identify the characteristic functional groups present in the Nordeprenyl molecule.

Data Presentation: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch (alkyne) |

| ~3060, 3030 | Medium | =C-H stretch (aromatic) |

| ~2970, 2850 | Medium | C-H stretch (aliphatic) |

| ~2110 | Weak | C≡C stretch (alkyne) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |

Biological Context: Monoamine Oxidase B (MAO-B) Inhibition

Nordeprenyl is a metabolite of Deprenyl, a well-known MAO-B inhibitor used in the treatment of Parkinson's disease.[7] The inhibition of MAO-B leads to an increase in the concentration of dopamine in the brain, which is beneficial for patients with Parkinson's disease. The propargylamine moiety is crucial for the irreversible inhibition of the FAD cofactor in MAO-B.

Signaling Pathway Diagram

Caption: MAO-B inhibition by propargylamines like Nordeprenyl.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive chemical characterization of Nordeprenyl. The detailed protocols and data tables serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The visualization of the synthetic workflow and the MAO-B signaling pathway offers a clear and concise understanding of the chemical and biological context of this important molecule. Adherence to these methodologies will ensure the production of high-purity Nordeprenyl suitable for a range of scientific applications.

References

- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. akjournals.com [akjournals.com]

- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 6. scribd.com [scribd.com]

- 7. shimadzu.co.kr [shimadzu.co.kr]

Pharmacological Profile of N-desmethyldeprenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyldeprenyl, the primary active metabolite of the irreversible monoamine oxidase B (MAO-B) inhibitor selegiline, exhibits a complex pharmacological profile characterized by potent enzyme inhibition and significant neuroprotective properties. This technical guide provides an in-depth analysis of the pharmacological characteristics of N-desmethyldeprenyl, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The primary mechanism of action is the selective and irreversible inhibition of MAO-B, contributing to increased synaptic dopamine levels. Beyond this, N-desmethyldeprenyl demonstrates robust neuroprotective and anti-apoptotic effects, which are independent of MAO-B inhibition and are mediated through the modulation of mitochondrial function and antioxidant pathways. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of neuroprotective and neurorestorative agents.

Enzyme Inhibition Profile

N-desmethyldeprenyl is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B). Its inhibitory activity is a key aspect of its pharmacological effect, contributing to the therapeutic efficacy of its parent compound, selegiline, in Parkinson's disease.

Quantitative Data for MAO-B Inhibition

The inhibitory potency of N-desmethyldeprenyl against MAO-B has been quantified in various studies. The following table summarizes the key in vitro and ex vivo data.

| Parameter | Value | Species | Tissue | Notes | Reference |

| IC₅₀ (in vitro) | 625.00 nmol/l | Rat | Brain | N-desmethyldeprenyl is approximately 60-fold less potent than selegiline (IC₅₀ = 11.25 nmol/l) in vitro. | [1] |

| Potency (ex vivo) | ~3-fold less potent than selegiline | Rat | Brain | Following oral administration, the difference in potency between N-desmethyldeprenyl and selegiline is significantly reduced. | [1] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The determination of the in vitro inhibitory potency (IC₅₀) of N-desmethyldeprenyl against MAO-B is typically performed using a fluorometric assay.

Objective: To measure the concentration of N-desmethyldeprenyl required to inhibit 50% of MAO-B activity in vitro.

Materials:

-

Recombinant human MAO-B enzyme

-

N-desmethyldeprenyl (test compound)

-

Selegiline (positive control)

-

Kynuramine or other suitable MAO-B substrate

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of N-desmethyldeprenyl in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant MAO-B enzyme to the desired concentration in the assay buffer.

-

Incubation: Add the diluted N-desmethyldeprenyl solutions and the enzyme to the wells of the microplate. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to each well.

-

Detection: The deamination of the substrate by MAO-B produces a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of N-desmethyldeprenyl. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Monoamine Transporter and Receptor Binding Profile

Neuroprotective and Anti-Apoptotic Effects

A significant aspect of N-desmethyldeprenyl's pharmacological profile is its ability to exert neuroprotective and anti-apoptotic effects, which are independent of its MAO-B inhibitory activity. These effects are primarily attributed to its ability to preserve mitochondrial function and upregulate antioxidant defense mechanisms.

Stabilization of Mitochondrial Membrane Potential

N-desmethyldeprenyl has been shown to prevent the dissipation of the mitochondrial membrane potential (ΔΨm), a key event in the apoptotic cascade.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential

The effect of N-desmethyldeprenyl on mitochondrial membrane potential can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Objective: To determine if N-desmethyldeprenyl can prevent the loss of mitochondrial membrane potential in cells undergoing apoptosis.

Materials:

-

Cell line susceptible to apoptosis (e.g., SH-SY5Y)

-

N-desmethyldeprenyl

-

Apoptosis-inducing agent (e.g., MPP⁺, staurosporine)

-

Fluorescent potentiometric dye (e.g., JC-1, TMRE, or TMRM)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat with N-desmethyldeprenyl for a specified pre-incubation period. Subsequently, expose the cells to an apoptosis-inducing agent in the presence or absence of N-desmethyldeprenyl.

-

Dye Loading: Incubate the cells with the fluorescent potentiometric dye according to the manufacturer's instructions.

-

Imaging or Flow Cytometry:

-

JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the changes in ΔΨm.

-

TMRE/TMRM: These dyes accumulate in active mitochondria and their fluorescence intensity is proportional to the ΔΨm. A decrease in fluorescence indicates mitochondrial depolarization.

-

-

Data Analysis: Quantify the fluorescence intensity or the ratio of red/green fluorescence to determine the effect of N-desmethyldeprenyl on mitochondrial membrane potential.

Modulation of Anti-Apoptotic and Antioxidant Signaling Pathways

N-desmethyldeprenyl's neuroprotective effects are mediated through the modulation of key signaling pathways involved in cell survival and antioxidant defense.

N-desmethyldeprenyl is thought to exert its anti-apoptotic effects by influencing the expression and function of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptosis pathway. By promoting the activity of anti-apoptotic proteins like Bcl-2, it can prevent the release of cytochrome c from the mitochondria and subsequent caspase activation.

While direct evidence for N-desmethyldeprenyl is still emerging, related compounds and the general class of MAO-B inhibitors are known to induce antioxidant enzymes. This is often mediated through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including superoxide dismutase (SOD).

Catecholaminergic Activity Enhancement

N-desmethyldeprenyl has been shown to enhance catecholaminergic activity in the brain.[3] This effect is independent of its MAO-B inhibitory action. The precise mechanism is not fully elucidated but may involve modulation of catecholamine release or reuptake, contributing to its overall neuropharmacological profile.

Summary and Future Directions

N-desmethyldeprenyl possesses a multifaceted pharmacological profile. Its primary, well-characterized action is the irreversible inhibition of MAO-B. However, its neuroprotective and anti-apoptotic properties, which are independent of MAO-B inhibition, are of significant interest for the development of disease-modifying therapies for neurodegenerative disorders. These effects appear to be mediated through the preservation of mitochondrial integrity and the upregulation of endogenous antioxidant defense systems.

Future research should focus on elucidating the precise molecular targets and signaling cascades responsible for the non-MAO-B-related effects of N-desmethyldeprenyl. Specifically, obtaining quantitative binding data for monoamine transporters and other CNS receptors would provide a more complete understanding of its pharmacological profile. Further investigation into the specifics of its interaction with the Bcl-2 family and the Nrf2 pathway will be crucial for optimizing its therapeutic potential.

Experimental Workflows

References

Early In Vitro Studies on the Neuroprotective Effects of Nordeprenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordeprenyl, also known as (-)-desmethyldeprenyl, is the principal active metabolite of the well-known monoamine oxidase-B (MAO-B) inhibitor, selegiline ((-)-deprenyl). Early investigations into the neuroprotective properties of selegiline revealed that its therapeutic efficacy extends beyond MAO-B inhibition. Subsequent in vitro studies have demonstrated that nordeprenyl itself possesses significant neuroprotective capabilities, suggesting it may be a key contributor to the parent compound's beneficial effects in models of neurodegenerative diseases. This technical guide provides an in-depth overview of the foundational in vitro studies that have elucidated the neuroprotective mechanisms of nordeprenyl, with a focus on its anti-apoptotic and anti-excitotoxic properties.

Data Presentation: Quantitative Effects of Nordeprenyl on Neuronal Viability and Apoptosis

The following tables summarize the key quantitative data from early in vitro studies investigating the neuroprotective effects of nordeprenyl against various neurotoxic insults.

Table 1: Neuroprotective Effect of Nordeprenyl Against Excitotoxicity in Primary Mesencephalic Dopamine Neurons

| Treatment Group | Concentration | % Protection of Dopamine Neurons | Reference |

| NMDA | 150 µM | 0% (Control) | [1] |

| Nordeprenyl + NMDA | 1 µM | Significantly greater than selegiline | [1] |

| Nordeprenyl + NMDA | 10 µM | Significantly greater than selegiline | [1] |

Note: The study demonstrated that nordeprenyl (DMS) provides greater protection at lower concentrations compared to selegiline.[1]

Table 2: Cytoprotective Effect of Nordeprenyl Against Glutathione Depletion-Induced Apoptosis in A-2058 Melanoma Cells

| Treatment Group | Concentration | Effect on Apoptotic Ratio | Reference |

| BSO (L-buthionine-(S,R)-sulfoximine) | 10 µM | Increased apoptotic index | [2] |

| Nordeprenyl + BSO | 50 µM | Decreased apoptotic ratio | [2] |

Note: This study highlighted that nordeprenyl was effective in mitigating cell loss and reducing apoptosis in a model of oxidative stress.[2]

Experimental Protocols

NMDA-Induced Excitotoxicity in Primary Mesencephalic Neuronal Cultures

This protocol is designed to assess the neuroprotective effects of compounds against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary neuronal cultures.

a. Cell Culture:

-

Primary mesencephalic cultures are prepared from the ventral mesencephalon of embryonic day 14-15 rats.

-

The tissue is dissected, mechanically dissociated, and plated onto poly-L-ornithine-coated 24-well plates at a density of 5 x 10^5 cells/well.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2 in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin. To inhibit non-neuronal cell growth, cultures are treated with cytosine arabinofuranoside (Ara-C) at a final concentration of 5 µM three days after plating.[3]

b. Excitotoxicity Induction:

-

After 12-18 days in vitro, the culture medium is replaced with a magnesium-free HEPES-controlled saline solution (HCSS) containing (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl2, 20 HEPES, 15 glucose, and 10 NaOH, with the pH adjusted to 7.4.[3]

-

Test compounds (e.g., nordeprenyl) are added to the cultures 30 minutes prior to the excitotoxic insult.

-

Excitotoxicity is induced by adding NMDA to a final concentration of 150 µM along with its co-agonist glycine (10 µM) for 30 minutes.[4][5]

c. Assessment of Neuroprotection:

-

Following the NMDA exposure, the cultures are washed and returned to their original culture medium.

-

Neuronal viability is assessed 24 hours later. Dopaminergic neurons can be identified and counted by tyrosine hydroxylase immunocytochemistry.

-

Cell viability can be quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8] The amount of formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically at 570 nm.[7]

Serum Deprivation-Induced Apoptosis in SH-SY5Y Neuroblastoma Cells

This protocol outlines a method to induce apoptosis in a neuronal cell line through serum withdrawal and to evaluate the anti-apoptotic potential of test compounds.

a. Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

b. Induction of Apoptosis:

-

To induce apoptosis, the growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

The medium is then replaced with serum-free DMEM. Test compounds (e.g., nordeprenyl) are added at the desired concentrations.

c. Assessment of Apoptosis:

-

After 24-48 hours of serum deprivation, apoptosis can be quantified using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.[9][10][11]

-

Cells are fixed with 4% paraformaldehyde for 20 minutes at room temperature.[9]

-

The cells are then permeabilized with 0.25% Triton X-100 in PBS for 20 minutes.[12]

-

The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells and incubated for 1 hour at 37°C in a humidified chamber.[9]

-

The nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst 33342.[12]

-

The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.

-

Mandatory Visualization

Signaling Pathways

References

- 1. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytoprotective effect of (-)-deprenyl, (-)desmethyl-deprenyl and (-)deprenyl-N-oxide on glutathione depleted A-2058 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. TUNEL staining [abcam.com]

- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Role of Nordeprenyl in Monoamine Oxidase B Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordeprenyl, also known as desmethylselegiline, is a primary active metabolite of the well-characterized monoamine oxidase B (MAO-B) inhibitor, Selegiline (L-deprenyl). This technical guide provides an in-depth analysis of Nordeprenyl's role in the irreversible inhibition of MAO-B, a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters. This document details the mechanism of action, presents quantitative inhibitory data, outlines experimental protocols for assessing MAO-B inhibition, and provides visual representations of the relevant pathways and workflows.

Introduction to Monoamine Oxidase B and its Inhibition

Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane-bound enzyme that plays a critical role in the oxidative deamination of monoamine neurotransmitters, including dopamine, phenylethylamine, and benzylamine. In the central nervous system, the degradation of dopamine by MAO-B is of particular significance in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. Inhibition of MAO-B increases the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease.

Selegiline, a selective and irreversible inhibitor of MAO-B, is a widely used therapeutic agent. Following administration, Selegiline is metabolized to several compounds, including Nordeprenyl. Understanding the contribution of Nordeprenyl to the overall therapeutic effect of Selegiline is crucial for drug development and optimization.

Mechanism of MAO-B Inhibition by Nordeprenyl

Nordeprenyl, like its parent compound Selegiline, is a selective and irreversible inhibitor of MAO-B.[1] The mechanism of inhibition involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This "suicide inhibition" leads to the inactivation of MAO-B, and the restoration of enzyme activity requires the synthesis of new enzyme molecules.[2]

The process of irreversible inhibition by propargylamine inhibitors like Nordeprenyl can be summarized in the following steps:

-

Reversible Binding: The inhibitor initially binds non-covalently to the active site of MAO-B.

-

Enzyme-Activated Oxidation: The enzyme's FAD cofactor oxidizes the propargylamine group of the inhibitor.

-

Covalent Adduct Formation: The oxidized, highly reactive intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.

References

The Emergence of Nordeprenyl: A Technical Guide to its Discovery and Initial Research as a Selegiline Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selegiline, also known as L-deprenyl, has been a cornerstone in the management of Parkinson's disease and a subject of interest in psychiatry for its antidepressant effects.[1][2] Its mechanism of action as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) is well-established.[3][4] However, the clinical profile of selegiline is not solely attributable to the parent compound. Its metabolic transformation in the body gives rise to several active metabolites, among which Nordeprenyl (N-desmethyldeprenyl or norselegiline) plays a significant role. This technical guide provides an in-depth exploration of the discovery and initial research surrounding Nordeprenyl as a primary metabolite of selegiline, focusing on the quantitative data, experimental protocols, and metabolic pathways that defined our early understanding of this compound.

Discovery and Identification

The journey to understanding selegiline's full pharmacological profile inevitably led to the investigation of its metabolic fate. Early studies on the pharmacokinetics of selegiline revealed that it is extensively metabolized in the liver, primarily through the cytochrome P450 system.[3][5] These investigations consistently identified three major metabolites: l-(-)-desmethylselegiline (Nordeprenyl), l-(-)-methamphetamine, and l-(-)-amphetamine.[3][5][6] The stereoselectivity of the metabolism is maintained, meaning no racemic transformation occurs.[3] While l-(-)-methamphetamine often constitutes the largest portion of the metabolite pool, the discovery of Nordeprenyl was crucial, as it was also found to be an irreversible inhibitor of MAO-B.[3]

Quantitative Pharmacokinetic Data

The initial research provided key quantitative data that helped to characterize the pharmacokinetic profile of Nordeprenyl following the administration of selegiline. These findings are summarized in the tables below.

| Pharmacokinetic Parameter | Selegiline | Nordeprenyl (Desmethylselegiline) | Levomethamphetamine | Levoamphetamine | Reference |

| Oral Bioavailability | 4-10% | - | - | - | [7] |

| Protein Binding | 85-90% | - | - | - | [7] |

| Elimination Half-Life (Single Dose) | 1.2–3.5 h | 2.2–3.8 h | 14–21 h | 16–18 h | [7] |

| Elimination Half-Life (Multiple Doses) | 7.7–9.7 h | 9.5 h | - | - | [7] |

Table 1: Comparative Pharmacokinetic Parameters of Selegiline and its Metabolites. This table highlights the key pharmacokinetic properties of selegiline and its primary metabolites after oral administration.

| Biological Matrix | Nordeprenyl (Desmethylselegiline) Concentration | Condition | Reference |

| Serum (Steady State) | 0.9 ± 0.7 ng/ml | Continuous selegiline therapy in Parkinson's or Alzheimer's patients | [5][8] |

| Cerebrospinal Fluid (CSF) (Steady State) | 0.9 ± 0.7 ng/ml | Continuous selegiline therapy in Parkinson's or Alzheimer's patients | [5][8] |

| Urine (% of excreted dose) | 1% | Following oral administration of selegiline | [7] |

Table 2: Concentrations of Nordeprenyl in Various Biological Matrices. This table presents the measured concentrations of Nordeprenyl in different biological fluids following the administration of selegiline.

Experimental Protocols

The identification and quantification of Nordeprenyl in biological samples were made possible through the development of sensitive analytical methods. The following sections detail the methodologies employed in the initial research.

Sample Collection and Preparation

-

Urine Samples: Urine samples were collected from healthy male volunteers over a 72-hour period after oral administration of selegiline HCl. For the isolation of unconjugated metabolites, approximately 100 mg of a sodium bicarbonate and potassium carbonate mixture (2:1, g/g) and an internal standard (p-chlorphentermine) were added to 3.0 ml of urine. The metabolites were then extracted using 8 ml of a diethylether-tert-butanol solution (7:1, v/v).[9]

-

Plasma Samples: For the analysis of selegiline and its metabolites in plasma, a high-performance liquid chromatographic (HPLC) method with fluorescence detection was developed. This involved extraction from plasma followed by precolumn derivatization with 9-fluorenylmethyl chloroformate.[10]

Analytical Instrumentation and Conditions

-

Gas Chromatography-Mass Spectrometry (GC/MS):

-

Instrumentation: A Hewlett-Packard 5890A gas chromatograph equipped with a mass selective detector was utilized.[9]

-

GC Column and Temperature Program: The specific column and temperature program were optimized for the separation of the metabolites. The injector temperature was set to 280°C, and the interface temperature was 300°C. The oven temperature program initiated at 100°C, ramped at 15°C/min to a final temperature of 320°C, which was held for 2 minutes.[9]

-

Mass Spectrometry: Detection was performed in either scan or selected ion monitoring (SIM) mode with an electron impact ionization potential of 70 eV. For SIM detection of desmethylselegiline, the ion at m/z 178 was monitored.[9]

-

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

-

Derivatization: Analytes were derivatized with 9-fluorenylmethyl chloroformate prior to injection to enable fluorescent detection.[10]

-

Separation: The HPLC separation was carried out under isocratic conditions.[10]

-

Quantification: The method demonstrated a limit of quantification of 0.5 ng/ml for all three main metabolites in plasma.[10]

-

Metabolic Pathways and Experimental Workflows

The biotransformation of selegiline into Nordeprenyl and other metabolites is a complex process primarily mediated by cytochrome P450 enzymes. The logical flow of the experimental procedures used to identify and quantify these metabolites can also be visualized.

Caption: Metabolic pathway of selegiline to its major metabolites.

Caption: General experimental workflow for metabolite analysis.

Conclusion

The discovery and initial research on Nordeprenyl as a major metabolite of selegiline marked a critical step in understanding the comprehensive pharmacology of this important therapeutic agent. Early studies successfully identified and quantified Nordeprenyl in biological fluids, establishing its pharmacokinetic profile and its own activity as an MAO-B inhibitor. The detailed experimental protocols, relying on techniques like GC/MS and HPLC, paved the way for future investigations into the clinical significance of selegiline's metabolites. This foundational knowledge continues to inform drug development and therapeutic strategies involving selegiline and related compounds.

References

- 1. The pharmacology of (-)deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (-)Deprenyl (Selegiline): past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deprenyl (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics and metabolism of selegiline. | Semantic Scholar [semanticscholar.org]

- 9. forensic.sc.su.ac.th [forensic.sc.su.ac.th]

- 10. Sensitive high-performance liquid chromatographic method for the determination of the three main metabolites of selegiline (L-deprenyl) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Nordeprenyl in the central nervous system

An In-Depth Technical Guide to the Biological Activity of N-propargyl-L-amphetamine (Nordeprenyl) in the Central Nervous System

Introduction

N-propargyl-L-amphetamine, more commonly known as Nordeprenyl or desmethylselegiline (DMS), is a primary active metabolite of selegiline (L-deprenyl), a medication utilized in the management of Parkinson's disease and major depressive disorder.[1][2] While selegiline itself is a potent pharmaceutical agent, Nordeprenyl contributes significantly to the overall therapeutic and biological effects observed following selegiline administration. This technical guide provides a comprehensive overview of the biological activities of Nordeprenyl within the central nervous system (CNS), focusing on its molecular mechanisms, neuroprotective properties, and pharmacokinetics.

Pharmacodynamics: Core Mechanisms of Action

Nordeprenyl exerts its effects in the CNS through several key mechanisms, the most prominent being the selective and irreversible inhibition of Monoamine Oxidase-B (MAO-B).[1] However, its biological activity extends beyond enzyme inhibition, encompassing neuroprotective and catecholaminergic enhancing effects that are independent of its MAO-B activity.

Selective and Irreversible Monoamine Oxidase-B (MAO-B) Inhibition

The primary and most well-characterized action of Nordeprenyl is its function as a selective and irreversible inhibitor of MAO-B.[1][3] MAO-B is a critical enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine.

-

Mechanism: Nordeprenyl acts as a "suicide" inhibitor. It initially forms a reversible, noncovalent complex with the MAO-B enzyme. The enzyme then attempts to metabolize Nordeprenyl, leading to the oxidation of the inhibitor. This oxidized intermediate subsequently forms an irreversible covalent bond with the N-5 position of the flavin-adenine dinucleotide (FAD) cofactor of the enzyme, rendering it permanently inactive.[4] The restoration of enzyme activity requires the de novo synthesis of new MAO-B.[5]

-

Consequence: By inhibiting MAO-B, Nordeprenyl reduces the degradation of dopamine in the brain. This leads to an increase in synaptic dopamine levels, which is thought to be the principal mechanism for its therapeutic effects in Parkinson's disease, helping to alleviate motor symptoms by enhancing dopaminergic neurotransmission in the nigrostriatal pathway.[6][7][8] It also increases levels of β-phenethylamine.[6]

Neuroprotective and Anti-Apoptotic Effects

A significant body of evidence demonstrates that Nordeprenyl possesses potent neuroprotective properties that are independent of its MAO-B inhibition.[1][2][9][10]

-

Protection Against Excitotoxicity: Nordeprenyl has been shown to protect mesencephalic dopamine neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage.[2][11] This effect is not due to direct NMDA receptor blockade but is believed to involve downstream intracellular signaling cascades that mitigate the damaging effects of excessive glutamate receptor activation.[11] Studies indicate that Nordeprenyl is more potent than selegiline in providing this protection.[2]

-

Anti-Apoptotic Activity: Nordeprenyl interferes with early apoptotic signaling events.[10][12] It can protect neurons from apoptosis (programmed cell death) induced by various insults, including oxidative stress and growth factor withdrawal.[12][13] This anti-apoptotic effect requires metabolic conversion of Nordeprenyl to a yet-unidentified metabolite and is associated with preserving mitochondrial integrity.[10]

-

Antioxidant Properties: The compound combats oxidative stress, a key factor in neurodegenerative diseases, by inducing antioxidant enzymes such as superoxide dismutase (SOD) and catalase in the striatum.[10][14][15]

-

Interaction with GAPDH: Both Nordeprenyl and selegiline have been found to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a multifunctional enzyme. This interaction may be involved in their neuroprotective effects, separate from MAO-B inhibition.[1]

Catecholaminergic Activity Enhancer (CAE)

Similar to its parent compound selegiline, Nordeprenyl functions as a catecholaminergic activity enhancer (CAE).[1][16][17]

-

Mechanism: The CAE effect involves enhancing the impulse-mediated release of norepinephrine and dopamine from neurons.[16][17] Unlike amphetamines, which cause a continuous, non-physiological release of neurotransmitters from storage vesicles, Nordeprenyl selectively enhances the natural, action potential-driven release process.[17]

-

Potency: The potency of Nordeprenyl as a CAE is reported to be similar to that of selegiline.[1] This action contributes to elevating the activity level of catecholaminergic systems in the brain.[17]

Pharmacokinetics and Metabolism

Nordeprenyl is a major metabolite of selegiline, formed through N-depropargylation in the liver and other tissues.[2][3][16] Nordeprenyl itself is further metabolized to levoamphetamine.[1][3] It is important to note that levoamphetamine does not inhibit MAO-B at physiological concentrations but does act as a norepinephrine-dopamine releasing agent.[1][6]

One key pharmacokinetic feature of Nordeprenyl is its significantly higher bioavailability compared to selegiline. Following oral administration, the area under the concentration-time curve (AUC) for Nordeprenyl was found to be 33 times higher than that of selegiline, suggesting more extensive systemic exposure.[3]

Data Presentation

Table 1: Quantitative MAO-B Inhibition Data

| Compound | Dose (Oral) | Maximum Platelet MAO-B Inhibition (%) | Time to Max Inhibition (tmax) | Notes |

| Nordeprenyl | 10 mg | 63.7 ± 12.7%[3] | 27 ± 20 hours[3] | Inhibition is irreversible; activity returns to baseline within 2 weeks.[3] |

| Selegiline | 10 mg | 96.4 ± 3.9%[3] | 1.4 ± 1.4 hours[3] | Inhibition is irreversible; activity returns to baseline within 2 weeks.[3] |

Table 2: Comparative Properties of Nordeprenyl and Related Compounds

| Property | Nordeprenyl (DMS) | Selegiline (L-deprenyl) | Levoamphetamine |

| Primary Action | Irreversible MAO-B Inhibitor[1] | Irreversible MAO-B Inhibitor[16] | Norepinephrine-Dopamine Releasing Agent[1] |

| MAO-B Inhibition | Potent and irreversible[1][6] | Very potent and irreversible[6] | Not significant at concentrations up to 100 μM[1][6] |

| Neuroprotection | Yes (MAO-B independent)[1][2] | Yes (MAO-B independent)[4][11] | No |

| Anti-Apoptotic | Yes[1][12] | Yes[10][12] | No |

| CAE Activity | Yes, similar to selegiline[1] | Yes[16][17] | No |

| Metabolite of | Selegiline[1] | N/A | Selegiline, Nordeprenyl[1] |

Experimental Protocols

Protocol 1: Platelet MAO-B Activity Assay (Human Study)

This protocol is a representative example based on clinical studies assessing MAO-B inhibition.

-

Subject Recruitment: Enroll healthy volunteers. Conduct a baseline screening, including medical history and blood work.

-

Study Design: Employ a double-blind, crossover design. Participants receive a single oral dose (e.g., 10 mg) of Nordeprenyl or selegiline, with a washout period of at least 4 weeks between treatments.

-

Blood Sampling: Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and weekly for 2 weeks).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood samples at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Platelet Isolation: Pellet the platelets from the PRP by high-speed centrifugation (e.g., 2000 x g for 10 minutes). Wash the platelet pellet with a suitable buffer.

-

MAO-B Activity Measurement:

-

Resuspend the platelet pellet and lyse the cells (e.g., by sonication or freeze-thaw cycles).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

Initiate the enzyme reaction by adding a radiolabeled MAO-B-specific substrate (e.g., ¹⁴C-phenylethylamine) to the platelet lysate.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding acid (e.g., 2M HCl).

-

Extract the deaminated metabolite into an organic solvent (e.g., toluene).

-

Quantify the radioactivity of the extracted metabolite using liquid scintillation counting.

-

-

Data Analysis: Calculate MAO-B activity as nmol of substrate metabolized per mg of protein per hour. Express the results as a percentage of inhibition relative to the baseline activity for each subject.

Protocol 2: In Vitro Neuroprotection Assay (NMDA-Induced Excitotoxicity)

This protocol outlines a method for assessing the neuroprotective effects of Nordeprenyl in primary neuronal cultures.

-

Cell Culture Preparation:

-

Dissect mesencephalic tissue from embryonic rats (e.g., E15).

-

Dissociate the tissue mechanically and enzymatically (e.g., with trypsin) to obtain a single-cell suspension.

-

Plate the cells onto poly-L-lysine-coated culture plates in a defined culture medium supplemented with growth factors.

-

Maintain the cultures for 7-10 days to allow for neuronal differentiation.

-

-

Experimental Treatment:

-

Pre-treat the neuronal cultures with varying concentrations of Nordeprenyl (e.g., 0.1 µM to 50 µM) or a vehicle control for a specified duration (e.g., 24 hours).

-

Include a positive control group treated with an NMDA receptor antagonist (e.g., MK-801).

-

-

Induction of Excitotoxicity:

-

Expose the cultures to a toxic concentration of NMDA (e.g., 50-100 µM) for a short period (e.g., 20 minutes) in a magnesium-free buffer to induce excitotoxicity.

-

Remove the NMDA-containing medium and replace it with the original conditioned medium containing the respective test compounds.

-

-

Assessment of Neuronal Survival:

-

After 24-48 hours post-insult, fix the cells with paraformaldehyde.

-

Perform immunocytochemistry using an antibody against Tyrosine Hydroxylase (TH) to specifically identify dopaminergic neurons.

-

Visualize the TH-positive neurons using a fluorescent secondary antibody.

-

-

Quantification and Analysis:

-

Capture images of multiple random fields per well using a fluorescence microscope.

-

Count the number of surviving TH-positive neurons in each treatment group.

-

Express the data as a percentage of the vehicle-treated control group (without NMDA insult).

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.

-

Visualizations

Caption: Metabolism of selegiline to Nordeprenyl and their respective CNS effects.

Caption: Mechanism of irreversible "suicide" inhibition of MAO-B by Nordeprenyl.

Caption: Experimental workflow for a platelet MAO-B enzyme activity assay.

References

- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 2. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular pharmacology of L-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The pharmacology of B-type selective monoamine oxidase inhibitors; milestones in (-)-deprenyl research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neuroprotective effects of (-)deprenyl in the gerbil hippocampus following transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological basis of the therapeutic effect of (-)deprenyl in age-related neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (-)Deprenyl-medication: a strategy to modulate the age-related decline of the striatal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selegiline - Wikipedia [en.wikipedia.org]

- 17. (-)Deprenyl (Selegiline): past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Nordeprenyl in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordeprenyl, also known as (-)-desmethyldeprenyl or N-desmethyldeprenyl, is a primary active metabolite of selegiline ((-)-deprenyl), a selective irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] Selegiline is utilized in the treatment of Parkinson's disease, and its therapeutic effects may be partially attributed to its metabolites, including Nordeprenyl.[1][3] Understanding the pharmacokinetic profile of Nordeprenyl in preclinical rodent models is crucial for elucidating its contribution to the overall pharmacological activity of selegiline and for the development of new therapeutic agents. This guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant biological pathways of Nordeprenyl in rodent models.

Data Presentation: Pharmacokinetic Parameters of Nordeprenyl

The following tables summarize the key pharmacokinetic parameters of Nordeprenyl (referred to as desmethyl-deprenyl in the source) in male NMRI mice following the administration of its parent compound, (-)-deprenyl.

Table 1: Pharmacokinetic Parameters of Desmethyl-deprenyl in Male NMRI Mice after a Single 5 mg/kg Dose of (-)-Deprenyl via Different Administration Routes. [4]

| Administration Route | Cmax (ng/mL) | tmax (min) | t1/2β (h) | AUC(0-6h) (ng·h/mL) | AUC(0-∞) (ng·h/mL) |

| Intravenous (i.v.) | 38.8 ± 7.2 | 15 | 1.9 ± 0.4 | 55.4 ± 11.2 | 68.7 ± 14.8 |

| Intraperitoneal (i.p.) | 29.4 ± 5.8 | 30 | 2.1 ± 0.5 | 61.2 ± 13.5 | 79.8 ± 18.1 |

| Subcutaneous (s.c.) | 24.5 ± 4.9 | 30 | 2.3 ± 0.6 | 58.9 ± 12.9 | 80.1 ± 19.3 |

| Oral (p.o.) | 18.7 ± 4.1 | 60 | 2.5 ± 0.7 | 50.3 ± 11.6 | 72.9 ± 17.5 |

Data are presented as mean ± S.D.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacokinetic studies. The following sections describe the key experimental protocols employed in the cited research.

Animal Models and Housing

-

Species and Strain: Male NMRI mice and male Fisher F344 rats have been utilized in pharmacokinetic studies of selegiline and its metabolites.[1][4]

-

Housing Conditions: While specific housing conditions are not detailed in all abstracts, standard laboratory practices for rodent care are implied, which typically include controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

Dosing and Administration

-

Compound: (-)-Deprenyl (selegiline) was administered to study the resulting pharmacokinetics of its metabolite, Nordeprenyl.[4]

-

Dosage: A single dose of 5 mg/kg of (-)-deprenyl was used in a study with male NMRI mice.[4]

-

Routes of Administration: The study in mice involved intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration to assess the impact of the administration route on the pharmacokinetic profile.[4]

Sample Collection and Preparation

-

Biological Matrix: Plasma was the primary biological matrix used for the quantification of Nordeprenyl.[4]

-

Blood Collection: Serial blood samples were collected at various time points post-administration to characterize the concentration-time profile.

-

Plasma Preparation: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The resulting plasma is then stored, often at low temperatures (-20°C or -80°C), until analysis.

Bioanalytical Method

-

Analytical Technique: A gas chromatography/mass selective detection (GC/MSD) technique was employed for the determination of plasma concentrations of Nordeprenyl (desmethyl-deprenyl).[4]

-

Sample Preparation for Analysis: This typically involves a protein precipitation step to remove high-molecular-weight compounds from the plasma sample, followed by an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte of interest before injection into the GC/MSD system.

Visualizations: Pathways and Workflows

Metabolic Pathway of Selegiline to Nordeprenyl

The metabolic conversion of selegiline to Nordeprenyl is a key step in its biotransformation. This process primarily occurs in the liver via the cytochrome P-450 system.[2]

Metabolic conversion of Selegiline to Nordeprenyl.

General Experimental Workflow for Rodent Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of Nordeprenyl in rodent models.

Workflow for rodent pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of Nordeprenyl in rodent models is characterized by its formation as a major metabolite of selegiline. Studies in mice have provided initial quantitative data on its plasma concentrations and key pharmacokinetic parameters following various routes of administration of the parent compound. The methodologies employed, including the use of specific rodent strains and advanced bioanalytical techniques like GC/MSD, form a solid foundation for further research. The provided diagrams of the metabolic pathway and experimental workflow offer a clear visual representation of the key processes involved. This technical guide serves as a valuable resource for scientists and researchers in the field of drug development, enabling a deeper understanding of the pharmacokinetics of Nordeprenyl and facilitating the design of future preclinical studies.

References

- 1. Metabolic transformation plays a primary role in the psychostimulant-like discriminative-stimulus effects of selegiline [(R)-(-)-deprenyl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies of (-)-deprenyl and some of its metabolites in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Selegiline Leading to Nordeprenyl Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selegiline, a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), is a crucial therapeutic agent in the management of Parkinson's disease and has been explored for other neurological conditions. Its clinical efficacy and pharmacological profile are significantly influenced by its complex metabolism, which predominantly occurs in the liver via the cytochrome P450 (CYP) enzyme system. This guide provides a detailed examination of the metabolic pathways of selegiline, with a primary focus on the formation of its key metabolite, N-desmethylselegiline, also known as nordeprenyl. We will delve into the enzymatic processes, present quantitative pharmacokinetic data, outline common experimental protocols for metabolite analysis, and visualize the core metabolic pathways and experimental workflows.

Selegiline Metabolism: Core Pathways

Selegiline undergoes extensive first-pass metabolism following oral administration. The biotransformation of selegiline is primarily characterized by N-dealkylation reactions, leading to the formation of three major metabolites: N-desmethylselegiline (nordeprenyl), l-methamphetamine, and l-amphetamine.[1][2][3] The stereochemistry of selegiline is maintained throughout its metabolism, with no racemic transformation occurring.[2][4]

The two principal initial metabolic routes are:

-

N-demethylation: This pathway involves the removal of the N-methyl group from selegiline, resulting in the formation of N-desmethylselegiline (nordeprenyl) .[5] This metabolite is also an irreversible inhibitor of MAO-B, although to a lesser extent than the parent compound.[2][6]

-

N-depropargylation: This reaction involves the cleavage of the N-propargyl group, yielding l-methamphetamine .[3][5]

Both N-desmethylselegiline and l-methamphetamine can be further metabolized to l-amphetamine .[1][5] Other minor metabolic pathways include ring hydroxylation and the formation of selegiline-N-oxide.[4][7]

Enzymology of Nordeprenyl Formation

The metabolism of selegiline is mediated by the cytochrome P450 superfamily of enzymes located primarily in the liver.[1][2] While several CYP isoforms may contribute, studies have identified CYP2B6 and CYP2C19 as the leading enzymes responsible for the metabolism of selegiline.[8]

-

CYP2B6 is thought to be a key enzyme in the N-demethylation of selegiline to form N-desmethylselegiline (nordeprenyl).[8]

-

Both CYP2B6 and CYP2C19 are implicated in the N-depropargylation of selegiline to l-methamphetamine.[8]

The involvement of these enzymes highlights the potential for drug-drug interactions with other substrates, inhibitors, or inducers of CYP2B6 and CYP2C19.

Quantitative Pharmacokinetic Data

The pharmacokinetics of selegiline and its metabolites can be highly variable among individuals.[6] Following oral administration, selegiline is rapidly absorbed but has a low absolute bioavailability (around 10%) due to extensive first-pass metabolism.[6]

Table 1: Pharmacokinetic Parameters of Selegiline and its Major Metabolites (Single Oral 10 mg Dose)

| Compound | Tmax (hours) | Cmax (µg/L or ng/mL) | Elimination Half-life (hours) | Reference(s) |

| Selegiline | < 1.0 | ~2 | 1.2 - 3.5 | [6],[8] |

| N-Desmethylselegiline | Not specified | 7.4 (chronic dosing) | 2.2 - 3.8 | [1],[8] |

| l-Methamphetamine | Not specified | 19 (chronic dosing) | 14 - 21 | [1],[8] |

| l-Amphetamine | Not specified | 7.5 (chronic dosing) | 16 - 18 | [1],[8] |

| Note: Cmax values for metabolites are from chronic dosing studies as single-dose levels can be low. Half-life values are from single-dose studies. |

Table 2: Urinary Excretion of Selegiline Metabolites

| Metabolite | Percentage of Dose Excreted in Urine (within 48 hours) | Reference(s) |

| Total Metabolites | 44 - 58% | [4] |

| l-Methamphetamine | 20 - 63% | [8] |

| l-Amphetamine | 9 - 26% | [8] |

| N-Desmethylselegiline | ~1% | [8],[9] |

| Unchanged Selegiline | 0.01 - 0.03% | [8] |

| Note: The major metabolite found in urine is (R)-methamphetamine.[4] |

Visualization of Metabolic Pathways and Workflows

Selegiline Metabolic Pathway

Caption: Primary metabolic pathways of selegiline.

Experimental Workflow for Metabolite Analysis

Caption: Workflow for selegiline metabolite analysis.

Experimental Protocols

The quantification of selegiline and its metabolites in biological matrices requires sensitive and specific analytical methods due to their low concentrations.

Sample Collection and Preparation

-

Internal Standards: Deuterated analogs of selegiline and each metabolite are added to the samples to ensure accurate quantification.[1]

-

Extraction:

-

Solid-Phase Extraction (SPE): A common method for cleaning up the sample and concentrating the analytes. The sample is passed through a solid-phase cartridge, which retains the analytes. After washing, the analytes are eluted with an appropriate solvent.

-

Liquid-Liquid Extraction (LLE): An alternative method where the sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated and evaporated.

-

Analytical Instrumentation and Methodology

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) This is a widely used, highly sensitive, and specific method for the analysis of selegiline and its metabolites in plasma.[1]

-

Chromatography:

-

System: A standard HPLC system.

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometry:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often employed.[1]

-

Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its deuterated internal standard to ensure specificity and accurate quantification.

-

-

Quantification: Analyte concentrations are determined by calculating the peak-area ratios of the analyte to its corresponding internal standard and comparing them against a calibration curve.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) This method is frequently used for urine analysis, especially for differentiating selegiline metabolites from illicit amphetamine use.[9][10]

-

Derivatization: As amphetamines can be polar, a derivatization step is often required to make them more volatile for GC analysis. S(-)-N-trifluoroacetyl-prolyl chloride (TPC) can be used to form diastereomers, allowing for the separation of the different enantiomers (e.g., l-methamphetamine from selegiline vs. d-methamphetamine from illicit use).[10]

-

Chromatography:

-

System: A gas chromatograph.

-

Column: An achiral capillary column is sufficient if a chiral derivatizing agent is used. Alternatively, a chiral GC column can be used directly.[9]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization.

-

Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target metabolites.

-

Conclusion

The metabolism of selegiline is a complex process primarily driven by CYP2B6 and CYP2C19, leading to the formation of N-desmethylselegiline (nordeprenyl), l-methamphetamine, and l-amphetamine. Understanding these pathways is critical for predicting drug-drug interactions, interpreting pharmacokinetic data, and appreciating the overall pharmacological profile of selegiline therapy. The analytical methods outlined, particularly HPLC-MS/MS and GC-MS, provide the necessary sensitivity and specificity for accurately quantifying these compounds in biological matrices, which is essential for both clinical monitoring and further research in drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacokinetic aspects of l-deprenyl (selegiline) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 8. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 9. Stereoselective analyses of selegiline metabolites: possible urinary markers for selegiline therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicological detection of selegiline and its metabolites in urine using fluorescence polarization immunoassay (FPIA) and gas chromatography-mass spectrometry (GC-MS) and differentiation by enantioselective GC-MS of the intake of selegiline from abuse of methamphetamine or amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Effects of Nordeprenyl Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the biological effects of the enantiomers of nordeprenyl, the primary N-desmethylated metabolite of deprenyl (selegiline). This document synthesizes available data on their interactions with key neurological targets, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to support further research and development in neuropharmacology.

Introduction: Selegiline Metabolism and the Formation of Nordeprenyl Enantiomers

Selegiline, or L-(-)-deprenyl, is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) widely used in the treatment of Parkinson's disease.[1][2] Upon oral administration, selegiline undergoes extensive first-pass metabolism, primarily in the liver, via the cytochrome P450 system.[2][3][4] This process yields several pharmacologically active metabolites, including l-(-)-nordeprenyl (also known as (-)-desmethylselegiline), l-(-)-methamphetamine, and l-(-)-amphetamine.[1][3][4]

The stereochemistry of selegiline is preserved during its metabolism, meaning L-(-)-deprenyl is converted to l-(-)-nordeprenyl.[5] Consequently, the d-(+)-enantiomer of deprenyl would yield d-(+)-nordeprenyl. This stereospecific metabolism is critical, as the pharmacological activities of these metabolites can differ significantly. This guide focuses on the comparative effects of l-nordeprenyl and d-nordeprenyl.

The metabolic conversion of the parent compound, selegiline, to its key metabolites is a crucial first step in understanding the in vivo pharmacological profile.

Comparative Biological Effects

The primary mechanisms of action for deprenyl and its metabolites involve the inhibition of monoamine oxidase (MAO) enzymes and the modulation of monoamine neurotransmitter reuptake.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[6] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it increases the synaptic concentration of dopamine.[7]

Direct comparative quantitative data for the nordeprenyl enantiomers is scarce in the literature. However, significant data exists for the parent compounds, l-deprenyl and d-deprenyl, which provides essential context. l-deprenyl is a highly selective and potent irreversible inhibitor of MAO-B.[8]

Table 1: Comparative MAO Inhibition by Deprenyl Enantiomers (Parent Compounds)

| Compound | Target | Potency / Selectivity | IC50 | Reference |

|---|---|---|---|---|

| l-Deprenyl (Selegiline) | MAO-B | Potent, selective, irreversible | 51 nM | [8] |

| MAO-A | Low potency | 23 µM | [8] |

| d-Deprenyl | MAO-B | ~150-fold less potent than l-deprenyl | N/A |[6] |

Regarding the nordeprenyl metabolites, l-nordeprenyl is itself an active, irreversible inhibitor of MAO-B.[2][9] In one human study, a single 10 mg oral dose of l-nordeprenyl resulted in a 63.7% inhibition of platelet MAO-B, compared to 96.4% inhibition by a 10 mg dose of selegiline.[2] Another source indicates that l-nordeprenyl is approximately 60-fold less potent than selegiline in inhibiting MAO-B in vitro.[6] While a direct IC50 value for d-nordeprenyl is not available, the significantly lower potency of its parent compound (d-deprenyl) suggests its MAO-B inhibitory activity is likely minimal.

Inhibition of Neurotransmitter Reuptake

The reuptake of neurotransmitters from the synaptic cleft is mediated by transporter proteins, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters prolongs the action of neurotransmitters.

While specific Ki or IC50 values for the nordeprenyl enantiomers are not well-documented in the available literature, qualitative data suggests a stereoselective effect. For selegiline and its metabolites, the S-enantiomers (l-forms) are reported to be more potent inhibitors of these transporter proteins than their corresponding R-antipodes (d-forms).[5] Data for the parent deprenyl enantiomers show that both have inhibitory effects on neurotransmitter reuptake, particularly for dopamine and norepinephrine.[4]

Table 2: Comparative Neurotransmitter Reuptake Inhibition by Deprenyl Enantiomers (Parent Compounds)

| Compound | Target Transporter | IC50 (µM) | Brain Region | Reference |

|---|---|---|---|---|

| l-Deprenyl | DAT | 98.6 | Striatum | [4] |

| d-Deprenyl | DAT | 24.0 | Striatum | [4] |

| l-Deprenyl | NET | > 1000 | Hypothalamus | [4] |

| d-Deprenyl | NET | 17.8 | Hypothalamus |[4] |

Note: In this context, d-deprenyl appears more potent than l-deprenyl for DAT and NET inhibition, which contrasts with the general statement about S-enantiomers being more potent transporter inhibitors. This highlights the need for direct testing of the nordeprenyl enantiomers.

The inhibition of MAO-B and the dopamine transporter (DAT) both contribute to increased dopaminergic signaling in the synapse, a key therapeutic target in Parkinson's disease.

Experimental Protocols

The quantitative analysis of MAO inhibition and neurotransmitter uptake relies on standardized in vitro assays.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay determines the concentration of a compound required to inhibit 50% of MAO activity (IC50).

-

Objective: To determine the IC50 value of nordeprenyl enantiomers for MAO-A and MAO-B.

-

Materials & Reagents:

-

Recombinant human MAO-A or MAO-B enzyme.

-

MAO substrate (e.g., kynuramine or benzylamine).

-

Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP).

-

Assay Buffer (e.g., potassium phosphate buffer).

-

Test compounds (l- and d-nordeprenyl) and a known inhibitor (e.g., selegiline for MAO-B, clorgyline for MAO-A).

-

96-well black microplates.

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

-

Assay Plate Setup: Add the diluted compounds to the wells of the 96-well plate. Include vehicle controls (no inhibitor) and no-enzyme controls.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme controls.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme. This step is crucial for irreversible inhibitors.

-

Reaction Initiation: Add a working solution containing the substrate, HRP, and fluorescent probe to all wells to start the reaction. MAO activity produces H₂O₂, which, in the presence of HRP, reacts with the probe to generate a fluorescent product.

-

Data Acquisition: Measure fluorescence intensity over time using a plate reader at the appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 585 nm Em for Amplex Red).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

In Vitro Synaptosomal Neurotransmitter Uptake Assay

This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.

-

Objective: To determine the IC50 or Ki value of nordeprenyl enantiomers for DAT, NET, and SERT.

-

Materials & Reagents:

-

Synaptosome Preparation: Freshly prepared synaptosomes from specific rodent brain regions (e.g., striatum for DAT, cortex/hippocampus for NET and SERT).

-

Radiolabeled Neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Test Compounds: l- and d-nordeprenyl.

-

Reference Inhibitors: e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT.

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Synaptosome Preparation: Isolate crude synaptosomes from brain tissue homogenates via differential centrifugation. Determine the protein concentration of the final preparation.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the synaptosomal suspension, and varying concentrations of the test compound or reference inhibitor.

-

Define Controls:

-

Total Uptake: Synaptosomes + vehicle.

-

Non-specific Uptake: Synaptosomes + a high concentration of a selective inhibitor for the target transporter.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the synaptosomes containing the internalized radioligand.

-

Washing: Immediately wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate Specific Uptake = (Total Uptake) - (Non-specific Uptake).

-

Determine the percent inhibition of specific uptake for each compound concentration.

-

Plot the data and calculate IC50 values. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Conclusion and Future Directions

The available evidence indicates that l-nordeprenyl, a major metabolite of selegiline, is an active irreversible inhibitor of MAO-B, albeit with lower potency than its parent compound. Furthermore, qualitative data suggests that the l-enantiomers of selegiline metabolites are more potent inhibitors of neurotransmitter transporters than the d-enantiomers.